molecular formula C14H18N4O2S2 B2792218 N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)methanesulfonamide CAS No. 1795088-45-7

N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)methanesulfonamide

Cat. No.: B2792218
CAS No.: 1795088-45-7
M. Wt: 338.44
InChI Key: JBHKVLBUEQUPKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)methanesulfonamide is a useful research compound. Its molecular formula is C14H18N4O2S2 and its molecular weight is 338.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[1-(4-pyridin-3-yl-1,3-thiazol-2-yl)piperidin-4-yl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O2S2/c1-22(19,20)17-12-4-7-18(8-5-12)14-16-13(10-21-14)11-3-2-6-15-9-11/h2-3,6,9-10,12,17H,4-5,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBHKVLBUEQUPKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1CCN(CC1)C2=NC(=CS2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q. What are the established synthetic routes for N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)methanesulfonamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, starting with the formation of the thiazole ring followed by coupling with a piperidine derivative and sulfonamide functionalization. Key steps include:

  • Thiazole ring synthesis : Cyclocondensation of thiourea derivatives with α-haloketones (e.g., bromopyruvate) under reflux in ethanol or DMF .
  • Piperidine coupling : Amide bond formation between the thiazole intermediate and a piperidine-4-amine derivative using coupling agents like EDC/HOBt in dichloromethane .
  • Sulfonylation : Reaction of the piperidine-thiazole intermediate with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) to introduce the sulfonamide group . Optimization focuses on solvent choice (polar aprotic solvents for better yield), temperature control (0–25°C for sulfonylation), and purification via column chromatography or recrystallization .

Q. How is structural characterization performed for this compound, and what analytical techniques are critical?

Structural confirmation relies on:

  • 1H/13C NMR spectroscopy : Identifies aromatic protons (δ 7.1–8.5 ppm for pyridine/thiazole), piperidine methylene signals (δ 1.5–3.0 ppm), and sulfonamide protons (δ 3.1–3.3 ppm) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., m/z calculated for C₁₅H₁₉N₃O₂S₂: 345.09) .
  • HPLC : Ensures purity (>95% using C18 columns with acetonitrile/water gradients) .

Q. What are the primary biological targets or assays used in preliminary screening for this compound?

Initial screenings often target:

  • Enzyme inhibition : Kinase or protease assays (e.g., fluorescence-based assays for IC₅₀ determination) due to the sulfonamide’s role in binding catalytic sites .
  • Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s potency?

SAR strategies include:

  • Piperidine substitution : Introducing electron-withdrawing groups (e.g., fluoro) at the piperidine 4-position to enhance metabolic stability .
  • Thiazole modification : Replacing pyridin-3-yl with substituted aryl groups (e.g., 4-methoxyphenyl) to modulate lipophilicity and target binding .
  • Sulfonamide optimization : Testing alternative sulfonyl groups (e.g., trifluoromethanesulfonyl) for improved pharmacokinetics . Computational docking (e.g., AutoDock Vina) with target proteins (e.g., carbonic anhydrase IX) helps prioritize analogs for synthesis .

Q. What methodologies resolve contradictions in biological activity data across studies?

Discrepancies (e.g., varying IC₅₀ values in kinase assays) are addressed via:

  • Standardized assay protocols : Harmonizing buffer conditions (pH, ionic strength) and incubation times .
  • Metabolic stability testing : Liver microsome assays to identify rapid degradation as a cause of false negatives .
  • Orthogonal validation : Using surface plasmon resonance (SPR) to confirm binding affinity independently of enzymatic activity .

Q. How can solubility and bioavailability challenges be addressed during formulation?

Strategies include:

  • Salt formation : Co-crystallization with citric acid or sodium bicarbonate to enhance aqueous solubility .
  • Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles for sustained release .
  • Prodrug design : Esterification of the sulfonamide group to improve intestinal absorption, followed by enzymatic cleavage in vivo .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.